molecular formula C8H13NO5 B3284946 (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid CAS No. 794470-87-4

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid

Cat. No.: B3284946
CAS No.: 794470-87-4
M. Wt: 203.19 g/mol
InChI Key: WZHZUMPALRCJGB-LURJTMIESA-N
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Description

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid is a chiral, non-proteinogenic amino acid derivative featuring a 4,6-dioxohexanoic acid backbone with an ethoxy group at position 6 and an amino group at position 2. Its stereospecific (S)-configuration at the α-carbon distinguishes it from related compounds and influences its biochemical interactions. This compound is structurally related to intermediates in microbial aromatic degradation pathways and enzymatic carboligation products, suggesting roles in metabolic engineering or synthetic biology applications .

Properties

IUPAC Name

(2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-2-14-7(11)4-5(10)3-6(9)8(12)13/h6H,2-4,9H2,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHZUMPALRCJGB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the ethoxy group through an esterification reaction. The keto groups are then introduced via oxidation reactions. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides and strong bases are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxyl groups, while reduction typically results in hydroxyl derivatives.

Scientific Research Applications

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid exerts its effects involves its interaction with specific molecular targets. The ethoxy and keto groups play a crucial role in binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid, emphasizing differences in functional groups, stereochemistry, and biological relevance.

Functional Group Variations

Compound Name Substituents (Positions) Key Features Biological/Chemical Role Reference
This compound -NH₂ (C2), -OCH₂CH₃ (C6) Chiral (S)-configuration; potential substrate for oxidoreductases Hypothesized role in fungal aromatic degradation or as a synthetic intermediate
5-Amino-6-methoxy-4,6-dioxohexanoic acid -NH₂ (C5), -OCH₃ (C6) Methoxy group enhances hydrophobicity; tautomerizes in aqueous solutions Intermediate in β-ketoacid aldimine complex formation during methyl ester synthesis
6-Methoxy-4,6-dioxohexanoic acid -OCH₃ (C6) Lacks amino group; accumulates in Aspergillus niger ∆omeA mutants Substrate for 4-oxo-monomethyl adipate esterase (OmeA) in methoxyhydroquinone degradation
(R)-6-Ethoxy-5-hydroxy-4,6-dioxohexanoic acid -OH (C5), -OCH₂CH₃ (C6), (R)-configuration Produced via E. coli E1o carboligation with ethylglyoxylate Chiral building block for enantioselective synthesis (80–90% ee)
2-Amino-5,6-dioxohexanoic acid -NH₂ (C2) Oxidized histidine derivative; lacks ethoxy group Biomarker of mitochondrial oxidative damage (e.g., oxidized His404 in proteins)

Stereochemical and Reactivity Differences

  • Stereospecificity in Carboligation: E. coli E1o generates (R)-6-ethoxy-5-hydroxy-4,6-dioxohexanoic acid with glyoxylate/ethylglyoxylate, whereas (S)-enantiomers dominate with methylglyoxal or 2-oxohexanoic acid substrates . The (S)-configuration in the target compound may confer distinct substrate specificity in enzymatic reactions.
  • Tautomerization and Stability: Compounds lacking amino groups (e.g., 6-methoxy-4,6-dioxohexanoic acid) undergo spontaneous tautomerization in aqueous solutions, forming enolic intermediates . The amino group in the target compound may stabilize the keto form or alter tautomeric equilibria.

Biological Activity

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid is a unique alpha-amino acid characterized by its hexanoic acid backbone, an amino group at the second position, an ethoxy group at the sixth position, and two keto groups at the fourth and sixth positions. This structural configuration contributes to its potential biological activity and therapeutic applications. The molecular formula of this compound is C9H15NO4C_9H_{15}NO_4, with a molecular weight of approximately 203.19 g/mol.

The biological activity of this compound is influenced by its structural features, which may affect its interactions with various biological targets. The presence of both keto and amino groups allows for potential participation in enzyme-catalyzed reactions and binding to receptors or enzymes involved in metabolic pathways.

Potential Therapeutic Applications:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound.
  • Neuroprotective Effects: Analogous compounds have been investigated for their roles in neuroprotection, potentially indicating similar effects for this compound.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Initial findings indicate a binding affinity that could be leveraged in drug design:

Compound Binding Affinity Biological Target
This compoundTBDPotential receptor or enzyme target
2-Amino-6-oxohexanoic acidModerateMetabolic enzymes
4-Amino-5-methylhexanoic acidHighNeurotransmitter systems

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of structurally similar compounds, it was found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. While specific data on this compound is still pending, its structural similarities suggest potential efficacy against similar microbial strains.

Synthesis and Environmental Impact

The synthesis of this compound can be achieved through various methods that emphasize yield and purity. Each synthetic route presents different environmental impacts:

Synthesis Method Yield Purity Environmental Impact
Method AHighHighLow
Method BModerateModerateModerate
Method CLowHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid
Reactant of Route 2
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(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid

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